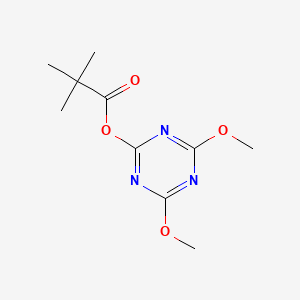
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is an organic compound that belongs to the triazine family. This compound is known for its role in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used in organic chemistry due to its effectiveness as a coupling reagent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction occurs spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as the solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk and stored under dry inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:
Condensation Reactions: It is used to condense carboxylic acids and amines to form amides.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols.
Formation of Weinreb Amides: It converts carboxylic acids to Weinreb amides in protic solvents.
Common Reagents and Conditions
The compound is commonly used with reagents such as carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran, methanol, or water. The reaction conditions are generally mild, often performed at room temperature and under atmospheric pressure .
Major Products Formed
The major products formed from these reactions include amides, esters, and Weinreb amides. These products are valuable intermediates in organic synthesis and are used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate involves the activation of carboxylic acids. The carboxylic acid reacts with the compound to form an active ester, which then undergoes nucleophilic attack by an amine, alcohol, or other nucleophile. This results in the formation of the corresponding amide, ester, or other carboxylic derivative . The by-product of the reaction is 4,6-dimethoxy-1,3,5-triazin-2-ol .
Comparaison Avec Des Composés Similaires
4,6-Dimethoxy-1,3,5-triazin-2-yl 2,2-dimethylpropanoate is often compared with other coupling reagents such as:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used for similar applications but less efficient in some cases.
N,N’-Dicyclohexylcarbodiimide (DCC): Another common coupling reagent but can cause side reactions and is less stable.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used for amide bond formation but requires additional reagents for activation.
The uniqueness of this compound lies in its high efficiency, mild reaction conditions, and versatility in forming various carboxylic derivatives .
Propriétés
Numéro CAS |
91889-76-8 |
|---|---|
Formule moléculaire |
C10H15N3O4 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(4,6-dimethoxy-1,3,5-triazin-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)6(14)17-9-12-7(15-4)11-8(13-9)16-5/h1-5H3 |
Clé InChI |
HBGGPCYFWMJIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=NC(=NC(=N1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


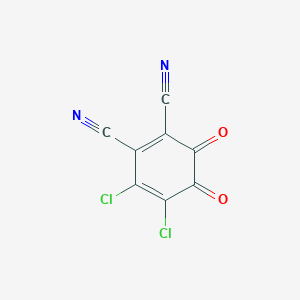
![3-[(2,4-Dimethylpenta-1,3-dien-3-yl)disulfanyl]-2,4-dimethylpenta-1,3-diene](/img/structure/B14350400.png)
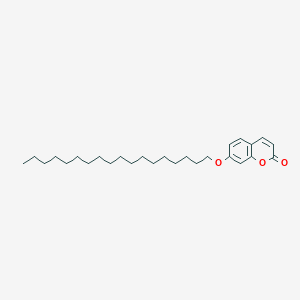
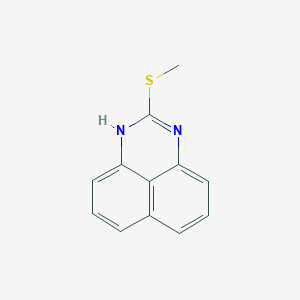
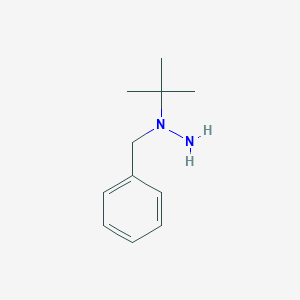
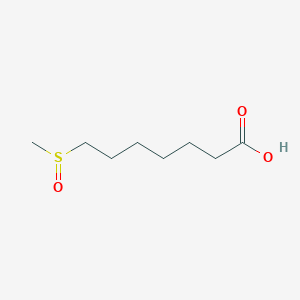
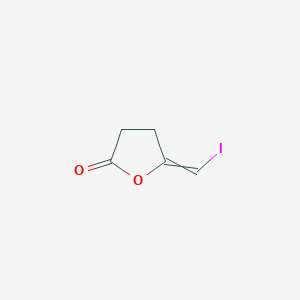
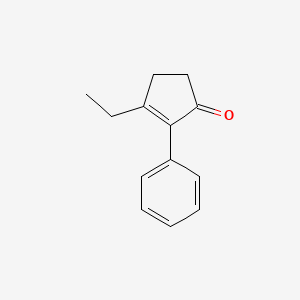
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
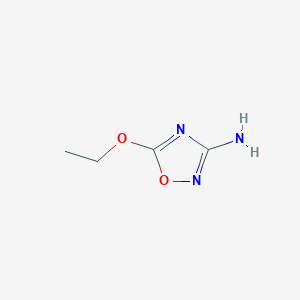

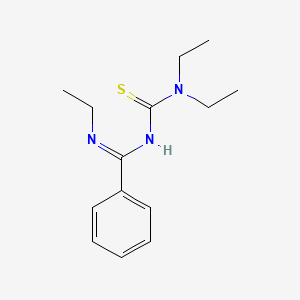
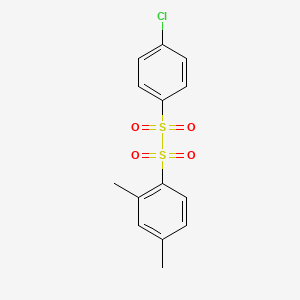
![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
